molecular formula C24H14S6 B1246321 Sexithiophene CAS No. 88493-55-4

Sexithiophene

Cat. No. B1246321
CAS RN: 88493-55-4
M. Wt: 494.8 g/mol
InChI Key: KUJYDIFFRDAYDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sexithiophene involves strategic methods to ensure the proper alignment and conjugation of the thiophene rings. Two notable approaches include the oxidative electrochemical coupling of terthiophenes, which leads to photochromic sexithiophenes, and the use of microwave-assisted synthesis for unsubstituted and modified alpha-quinque- and sexithiophenes, demonstrating the efficiency of modern synthetic techniques in producing high-quality sexithiophene derivatives with enhanced yields and purity (Areephong et al., 2009); (Melucci et al., 2004).

Molecular Structure Analysis

Sexithiophene molecules exhibit a quasi-planar all-trans configuration, with torsional angles between adjacent rings being minimal. This configuration contributes to the material's semiconducting properties by facilitating effective π-π stacking and charge transport. X-ray crystallography has revealed the precise arrangement of molecules, highlighting a common herringbone packing pattern that is typical for planar molecules. Such structural details are essential for understanding the material's electronic properties (Horowitz et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of sexithiophene is influenced by its conjugated system, allowing for various modifications and functionalizations. These chemical modifications can tailor the material's properties for specific applications. For example, sexithiophene derivatives have been synthesized with dialkyl substitutions, which affect the material's solubility and electronic properties, demonstrating the versatility of sexithiophene's chemical framework (Herrema et al., 1993).

Physical Properties Analysis

The physical properties of sexithiophene, such as solubility and thermal stability, are significantly influenced by its molecular structure and the nature of substitutions. For instance, the introduction of alkyl side chains enhances solubility, making the material more amenable to processing in organic electronic devices. The precise control over the molecular structure through synthesis and functionalization directly impacts the material's physical properties, such as melting points and solubility in organic solvents (Garnier et al., 1993).

Chemical Properties Analysis

The electronic and optical properties of sexithiophene are central to its applications in organic electronics. Studies on various sexithiophene derivatives have shown that these properties can be finely tuned by modifying the molecular structure. For example, end-capped sexithiophenes with electron-donating or -accepting groups can alter the material's bandgap, affecting its light absorption and emission characteristics. Such modifications enable the customization of sexithiophene for specific functions in electronic and photonic devices (Mason et al., 2005).

Scientific Research Applications

Crystal Polymorphism Predictability

  • Research Focus : Investigating the predictability of crystal polymorphs using sexithiophene as a benchmark. This study explores the potential energy minima of crystalline materials, identifying thousands of distinct potential energy minima with diverse structural arrangements. It reveals that despite numerous competing minima, sexithiophene exhibits a small number of deep minima corresponding to known experimental polymorphs (Della Valle et al., 2008).

Growth and Characterization of Single Crystals

  • Research Focus : Production and characterization of unsubstituted sexithiophene single crystals. This study details the molecule's quasi-planar all-trans configuration and herringbone packing, providing insights into the orientation and molecular alignment in single crystals (Horowitz et al., 1995).

Film Growth on Metal Surfaces

  • Research Focus : Exploring the growth of α-sexithiophene films on metal surfaces, specifically Ag(111), using photoelectron emission microscopy. This study examines the alignment of molecules on the surface and the electronic properties of the metal/organic interface, highlighting the potential of sexithiophene in organic electronics (Wagner et al., 2015).

Photochromic Molecular Wires

  • Research Focus : Development of photochromic sexithiophenes as molecular wires. The study demonstrates how combining dithienylethene units with sexithiophene can achieve photochemical tuning of conjugation in a molecular wire (Areephong et al., 2009).

Organic Semiconductor Engineering

  • Research Focus : Investigating the self-assembly properties in conjugated thiophene oligomers, including sexithiophene. The research focuses on the correlation between charge transport and structural properties, emphasizing molecular organization and ordering (Garnier et al., 1993).

Future Directions

Sexithiophene has potential applications in organic electronics due to its favorable combination of relatively high charge-carrier mobility and visible light absorption . Future research may focus on optimizing these properties for specific applications.

properties

IUPAC Name

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJYDIFFRDAYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462870
Record name Sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sexithiophene

CAS RN

88493-55-4
Record name Sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-sexithiophene
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